Phthalic acid, bis(2-pentyl) ester
Description
Phthalic acid, bis(2-pentyl) ester (C₁₈H₂₆O₄, molecular weight 292.4 g/mol) is a phthalate ester characterized by two 2-pentyl alkyl chains esterified to the ortho-dicarboxylic acid groups of phthalic acid. It is identified in plant extracts, microbial metabolites, and environmental samples. Key applications include its use in cosmetics and perfumes due to its stabilizing properties , as well as its role in antimicrobial and antioxidant formulations derived from plant resins like Commiphora myrrha . Its structural flexibility and lipophilic nature contribute to its bioactivity and environmental persistence.
Properties
CAS No. |
75151-00-7 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
dipentan-2-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-5-9-13(3)21-17(19)15-11-7-8-12-16(15)18(20)22-14(4)10-6-2/h7-8,11-14H,5-6,9-10H2,1-4H3 |
InChI Key |
LGOBSDYKTFVEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCC |
Origin of Product |
United States |
Preparation Methods
Phthalic acid, bis(2-pentyl) ester is typically synthesized through the esterification of phthalic anhydride with 2-pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial production methods often involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various separation techniques, including distillation and crystallization .
Chemical Reactions Analysis
Phthalic acid, bis(2-pentyl) ester undergoes several types of chemical reactions, including:
Oxidation: The ester can undergo oxidation reactions to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific reaction conditions.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are phthalic acid and its derivatives .
Scientific Research Applications
Phthalic acid, bis(2-pentyl) ester has various scientific research applications, including:
Mechanism of Action
The mechanism of action of phthalic acid, bis(2-pentyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility . In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Structural and Functional Differences
*Estimated based on substituent analysis.
Substituent Effects on Properties
Environmental Persistence
- Soil Contamination : DBP and DEHP dominate in agricultural soils (avg. 0.98 mg/kg) due to plastic mulch use , while bis(2-pentyl) ester is less prevalent but detected in plant resins and microbial communities .
- Degradation : Shorter-chain phthalates (e.g., DBP) degrade faster under aerobic conditions than branched or long-chain derivatives like DEHP .
Key Research Findings
- GC-MS Prevalence : Bis(2-pentyl) ester constitutes 1.18% of Millettia pachycarpa root extracts , compared to DBP’s higher abundance (29.64% in the same study), reflecting differential biosynthetic pathways.
- Thermal Stability : DEHP remains stable up to 250°C, whereas DBP volatilizes at 160°C , highlighting substituent-driven stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
